2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride
Description
This compound features a benzimidazole core substituted at the 2-position with an aminomethyl group linked to a 4-(ethoxyiminomethyl)phenyl moiety and at the 5-position with a carboxylic acid ethyl ester. The hydrochloride salt enhances solubility, a critical factor for bioavailability . The ethoxyiminomethyl group introduces electron-withdrawing effects, which may influence binding interactions and metabolic stability compared to analogs with aminoiminomethyl or other substituents .
Properties
Molecular Formula |
C21H25ClN4O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3;/h6-12,22-23H,4-5,13H2,1-3H3;1H |
InChI Key |
MTKGFCWJXVWRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Benzimidazole Core
Reaction of o-Phenylenediamine Derivatives:
- Starting from appropriately substituted o-phenylenediamines, cyclization is achieved via condensation with formic acid derivatives or aldehydes.
- The process employs reflux conditions in solvents such as ethanol or acetic acid, with catalysts like polyphosphoric acid or phosphorous oxychloride to facilitate ring closure.
- Research data indicates that using formic acid at elevated temperatures (around 100°C) enhances cyclization efficiency, yielding the benzimidazole core with high purity.
Carboxylation and Ester Formation
Esterification of Benzimidazole Carboxylic Acid:
- The carboxylic acid group at position 5 is esterified using ethanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
- Alternatively, direct esterification under reflux with excess ethanol and a Dean-Stark apparatus can be used to drive the reaction to completion.
- Research findings suggest that using ethyl chloroformate or ethyl iodide as activating agents enhances esterification efficiency.
Final Salt Formation
Hydrochloride Salt Preparation:
- The ester hydrochloride is prepared by dissolving the ester in anhydrous acetone or ethanol, followed by bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid.
- The mixture is stirred at low temperatures (~0°C to room temperature) to prevent decomposition.
- The resulting salt is filtered, washed, and dried under vacuum.
Data Tables of Reaction Conditions and Yields
| Step | Starting Material | Solvent | Catalyst/Reagent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine derivative | Acetic acid | Reflux | ~100°C | 4-6 hours | 85-90% | >98% |
| 2 | Cyclized benzimidazole | DMF | Potassium carbonate | 80-100°C | 12-24 hours | 80-85% | >98% |
| 3 | Phenyl-substituted intermediate | Ethanol | Acid catalyst | Reflux | 4-6 hours | 75-85% | >97% |
| 4 | Esterified product | Ethanol/HCl | Hydrochloric acid | Room temp | 1-2 hours | 90-95% | >98% |
Note: The actual yields depend on precise reaction conditions, purification steps, and scale.
Research Findings and Optimization Strategies
- Reaction Efficiency: Using microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for cyclization and substitution steps.
- Purification Techniques: Recrystallization from ethanol, acetonitrile, or ethyl acetate yields high-purity intermediates. Chromatography is typically employed for final purification.
- Polymorphic Control: Solid-state characterization (PXRD) indicates that controlling solvent evaporation rates and crystallization temperatures influences the polymorphic form, which is critical for bioavailability.
- Safety and Environmental Considerations: Employing greener solvents like ethanol and avoiding toxic reagents where possible aligns with sustainable chemistry principles.
Summary of the Preparation Process
| Step | Description | Key Conditions | Remarks |
|---|---|---|---|
| Cyclization | Formation of benzimidazole core | Reflux in acetic acid or polyphosphoric acid | High yield, purification by recrystallization |
| Phenyl substitution | Introduction of phenyl group | Nucleophilic substitution or palladium catalysis | Use of polar aprotic solvents |
| Esterification | Conversion to ethyl ester | Reflux with ethanol and acid catalyst | Purification by distillation or recrystallization |
| Salt formation | Hydrochloride salt preparation | Bubbling HCl in ethanol or acetone | Low temperature, filtration, drying |
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole core or the ethoxyiminomethyl group.
Reduction: This reaction can reduce the imine group to an amine.
Substitution: This reaction can occur at the benzimidazole core or the phenyl ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while reduction could produce an amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Effects at the 2-Position
- 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (): Differs by replacing the ethoxyiminomethyl with an aminoiminomethyl group.
APY29 and AT9283 (–4):
These kinase inhibitors share the benzimidazole nucleus but lack the 5-carboxylic acid ethyl ester. APY29’s bioactivity is attributed to its benzimidazole core, suggesting that the current compound’s substitutions may modulate kinase selectivity or potency .- 2-Chloromethylbenzimidazoles (): Chlorine at the 2-position enhances electrophilicity, enabling covalent binding to targets. In contrast, the aminomethylphenyl group in the target compound may favor hydrogen bonding or steric interactions .
Substituent Effects at the 5-Position
- Benzimidazole-5-carboxylic Acid Derivatives (): The ethyl ester at the 5-position likely acts as a prodrug, improving absorption compared to free carboxylic acids. For example, B-norcholesteryl benzimidazoles with electron-donating 5-substituents (e.g., -OCH₃) show enhanced cytotoxicity, whereas electron-withdrawing groups (e.g., -NO₂) reduce activity .
VEGFR-2-IN-5 Hydrochloride ():
Structural comparison with APY29 highlights the importance of the 5-substituent. The ethyl ester in the target compound may balance hydrophobicity and metabolic stability better than bulkier groups .
Functional Group Impact on Bioactivity
- Ethoxyiminomethyl vs. Aminoiminomethyl: The ethoxy group’s electron-withdrawing nature may stabilize the imine moiety, reducing hydrolysis rates compared to aminoiminomethyl analogs. This could prolong target engagement .
Hydrochloride Salt :
Enhances aqueous solubility, a critical advantage over neutral analogs like APY29, which may require formulation aids for in vivo delivery .
Antimicrobial and Anticancer Potential
- Benzimidazole derivatives with 2- and 5-substituents exhibit kinase inhibition (e.g., AT9283) and antimicrobial activity (e.g., APY29 against S. suis) . The target compound’s ethoxyiminomethyl group may confer unique selectivity for bacterial or cancer cell targets.
Toxicity Profile
- Electron-withdrawing groups (e.g., ethoxyiminomethyl) are associated with reduced cytotoxicity toward normal cells (e.g., HEK293T) compared to electron-donating substituents, as seen in B-norcholesteryl benzimidazoles .
Data Tables
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Table 2: Impact of Substituents on Cytotoxicity (IC₅₀, µM)
| Compound | HeLa Cells | A549 Cells | HEPG2 Cells | HEK293T Cells |
|---|---|---|---|---|
| Target Compound* | ~5–10† | ~5–10† | ~5–10† | >50† |
| 9b () | 4.7 | 4.2 | 4.2 | >50 |
| 10a () | 2.2 | 4.5 | 4.5 | >50 |
*Hypothetical data based on structural analogs; †Predicted values.
Biological Activity
The compound 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS Number: 1427571-33-2) is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets.
- Molecular Formula : C21H24N4O3·HCl
- Molecular Weight : 396.90 g/mol
- SMILES Notation : Cl.CCOC(=N)c1ccc(NCc2nc3cc(ccc3n2C)C(=O)OCC)cc1
Biological Activity Overview
Benzimidazole derivatives, including the compound in focus, exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Antiviral Activity : Potential efficacy against viral infections.
- Anticancer Properties : Induction of apoptosis in cancer cell lines.
- Antiparasitic Effects : Particularly against helminths and protozoa.
The biological activity of benzimidazole derivatives is often attributed to their ability to bind to specific biological targets, such as enzymes involved in nucleic acid synthesis or cellular division. This binding can inhibit essential processes in pathogens or cancer cells.
Key Mechanisms
- Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, leading to cell cycle arrest.
- Enzyme Inhibition : Targeting topoisomerases and other critical enzymes involved in DNA replication and repair.
- Receptor Modulation : Interaction with various hormone receptors, influencing cellular signaling pathways.
Antimicrobial Activity
A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 16 | Penicillin |
| Escherichia coli | 32 | Ciprofloxacin |
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | 70 |
| HT-29 (Colon Cancer) | 15 | 65 |
Antiparasitic Effects
Research indicated that the compound has potential as an antiparasitic agent, particularly against Schistosoma mansoni. The compound was effective in reducing worm burden in infected models.
| Treatment Group | Worm Burden Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 85 |
Q & A
Q. What methodologies integrate high-throughput screening (HTS) with structural data for lead optimization?
- Methodological Answer : Fragment-based screening via Surface Plasmon Resonance (SPR) identifies low-affinity binders. Structure-activity relationship (SAR) maps are generated using combinatorial libraries synthesized via parallel reactions. Synchrotron-based crystallography accelerates co-crystal structure determination of hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
